(2E)-3-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Antimicrobial resistance Acinetobacter baumannii Oxadiazole regioisomerism

(2E)-3-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide (C₁₆H₁₃N₃O₃S, MW 327.4) is a synthetic small molecule that fuses a 1,2,5-oxadiazole (furazan) heterocycle, substituted at the 4-position with thiophen-2-yl, to a (2E)-4-methoxycinnamamide moiety. The 1,2,5-oxadiazole ring is a recognized pharmacophore in medicinal chemistry with documented application across kinase inhibition, antimicrobial, and anti-inflammatory programs.

Molecular Formula C16H13N3O3S
Molecular Weight 327.4 g/mol
Cat. No. B12207991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Molecular FormulaC16H13N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=CS3
InChIInChI=1S/C16H13N3O3S/c1-21-12-7-4-11(5-8-12)6-9-14(20)17-16-15(18-22-19-16)13-3-2-10-23-13/h2-10H,1H3,(H,17,19,20)/b9-6+
InChIKeyWWGVKAGRCFKMAC-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (2E)-3-(4-Methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide – A 1,2,5-Oxadiazole Cinnamamide Research Candidate


(2E)-3-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide (C₁₆H₁₃N₃O₃S, MW 327.4) is a synthetic small molecule that fuses a 1,2,5-oxadiazole (furazan) heterocycle, substituted at the 4-position with thiophen-2-yl, to a (2E)-4-methoxycinnamamide moiety. The 1,2,5-oxadiazole ring is a recognized pharmacophore in medicinal chemistry with documented application across kinase inhibition, antimicrobial, and anti-inflammatory programs [1]. The cinnamamide scaffold is a privileged structure in anticancer and kinase inhibitor design, with numerous derivatives reaching sub-micromolar potency against diverse targets [2]. This compound, available as a research chemical from multiple suppliers, occupies a structural niche that combines the electron-withdrawing furazan core with an extended conjugated cinnamamide system bearing a 4-methoxy electron-donating substituent.

Why Generic Substitution Fails for (2E)-3-(4-Methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide: Structural Determinants Driving Differentiated Activity


Replacing this compound with a superficially similar 1,3,4-oxadiazole analog or a des-methoxy cinnamamide derivative is not pharmacologically neutral. The 1,2,5-oxadiazole (furazan) ring exhibits a markedly different electronic profile and hydrogen-bonding geometry compared to its 1,3,4-oxadiazole isomer, conferring distinct target engagement patterns as documented across multiple medicinal chemistry programs [1]. The 4-thiophene substituent on the oxadiazole introduces sulfur-mediated polarizability and metabolic susceptibility absent in methyl- or phenyl-substituted congeners [2]. Simultaneously, the 4-methoxy group on the cinnamamide phenyl ring modulates both electron density within the conjugated π-system and steric complementarity to hydrophobic binding pockets—a substitution pattern that, in published cinnamamide SAR studies, can shift potency by over an order of magnitude relative to the unsubstituted phenyl analog [3]. These three structural features—the 1,2,5-oxadiazole regioisomer, the 4-thiophene appendage, and the 4-methoxy cinnamamide—collectively produce a pharmacophore profile not replicated by any single commercially available analog.

Quantitative Differentiation Evidence: (2E)-3-(4-Methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide vs. Closest Analogs


1,2,5-Oxadiazole (Furazan) Core vs. 1,3,4-Oxadiazole Isomer: Regioisomeric Differentiation in Antibacterial Activity

The 1,2,5-oxadiazole regioisomer, which forms the core of the target compound, exhibits distinct biological activity from the more commonly explored 1,3,4-oxadiazole series. In a focused library of 30 1,2,5-oxadiazole acrylamide analogs evaluated against Acinetobacter baumannii, the lead compound (E)-3-(2-hydroxyphenyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acrylamide achieved an MIC of 0.5 mM, establishing the viability of this regioisomer for antimicrobial target engagement [1]. By contrast, systematic SAR studies across 72 analogs in the 1,3,4-oxadiazole antibacterial class identified lead compound 72c with MIC90 values of 0.87 ± 0.05 μM against MRSA, demonstrating that the two regioisomeric series achieve potency through fundamentally different substitution optimization pathways [2]. The target compound incorporates the 1,2,5-oxadiazole scaffold with a thiophene substituent at position 4—a substitution geometry and electronic configuration unavailable to 1,3,4-oxadiazole-based MIF inhibitors (e.g., MIF-IN-3 from WO2021258272A1, which uses a 1,3,4-oxadiazole core with a distinct carbamoyl linkage) [3].

Antimicrobial resistance Acinetobacter baumannii Oxadiazole regioisomerism

4-Thiophene Substituent on 1,2,5-Oxadiazole vs. 4-Methyl Substituent: Impact on Lipophilicity and Predicted Membrane Permeability

The 4-thiophen-2-yl substituent on the target compound's 1,2,5-oxadiazole ring replaces the 4-methyl group found in the most active Christoff series compound. This substitution increases calculated logP by approximately 1.0–1.5 log units (from ~2.0 for the 4-methyl analog to an estimated ~3.2–3.5 for the 4-thiophene compound), based on fragment-based logP contributions for the thiophene (+1.13) vs. methyl (+0.52) substitution on the oxadiazole core [1]. The thiophene sulfur atom introduces additional polarizability (molecular polarizability ~33.2 ų for thiophene vs. ~5.6 ų for methyl), which may enhance interactions with sulfur-aromatic binding motifs in protein targets. In published structure-permeability relationships of furazan-containing compounds, the balance between lipophilicity and polar surface area (tPSA) is a key determinant of Gram-negative membrane penetration, with the furazan core contributing a low tPSA of ~51 Ų [2]. The target compound's predicted tPSA (~89 Ų), driven by the oxadiazole, amide, and methoxy groups, positions it within the favorable window (<140 Ų) for passive membrane diffusion.

Physicochemical profiling Lipophilicity Permeability prediction

4-Methoxy vs. Unsubstituted Phenyl on the Cinnamamide Moiety: Electron-Donating Effect on Conjugated System Reactivity

The 4-methoxy substituent on the cinnamamide phenyl ring differentiates the target compound from the closely available analog (2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide. In published cinnamamide kinase inhibitor structure-activity relationships, the introduction of a 4-methoxy group modulates the electron density of the α,β-unsaturated carbonyl system and has been associated with enhanced antiproliferative activity. A 2019 review of cinnamamide pharmacology documents that methoxy-substituted cinnamamides consistently achieve lower IC₅₀ values than their unsubstituted phenyl counterparts across multiple cancer cell lines, with 4-methoxy derivatives showing IC₅₀ values 2- to 5-fold lower than des-methoxy analogs against MCF-7 (breast) and HL-60 (leukemia) cell lines [1]. The methoxy oxygen serves as an additional hydrogen-bond acceptor, expanding the potential target interaction map relative to the unsubstituted phenyl variant. Furthermore, the (2E)-configuration locks the olefin in the thermodynamically stable trans geometry, ensuring a consistent spatial presentation of the 4-methoxyphenyl group to target binding pockets [2].

Cinnamamide SAR Electron-donating substituent Kinase inhibition

Extended π-Conjugation in (2E)-Cinnamamide-1,2,5-Oxadiazole Hybrid vs. Saturated Amide Analogs: Predicted Target Binding Surface Complementarity

The (2E)-cinnamamide moiety of the target compound provides an extended, rigid π-conjugated system spanning from the 4-methoxyphenyl ring through the α,β-unsaturated carbonyl to the oxadiazole amide. This contrasts sharply with the commercially available saturated analog N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide, which lacks both the olefinic bridge and the terminal aryl ring. The cinnamamide scaffold is a validated pharmacophore for ATP-competitive kinase inhibitors, where the extended planar geometry enables π-stacking with the hinge-region aromatic residues (e.g., Phe80 in CDK2, Phe82 in Src family kinases) [1]. Early studies on cinnamamide-based protein tyrosine kinase (PTK) inhibitors demonstrated that the α,β-unsaturated amide is critical for activity, with saturated congeners showing complete loss of inhibitory activity at concentrations up to 100 μM [2]. The conjugation also restricts rotational freedom (only 3–4 rotatable bonds in the target compound vs. 5–6 in saturated analogs), reducing the entropic penalty upon binding and potentially improving target residence time.

π-Stacking interactions Conformational restriction Protein kinase binding

Optimal Application Scenarios for (2E)-3-(4-Methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide Based on Quantitative Differentiation Evidence


Gram-Negative Antibacterial Hit Expansion Leveraging 1,2,5-Oxadiazole BasE Pathway Inhibition

The Christoff et al. (2017) study established the 1,2,5-oxadiazole acrylamide scaffold as a validated starting point for inhibiting Acinetobacter baumannii via the BasE enzyme of the non-ribosomal peptide synthetase iron-acquisition pathway (MIC = 0.5 mM for the lead 4-methyl analog) [1]. This compound, with its 4-thiophene substitution replacing the 4-methyl group, offers a structurally differentiated expansion vector for SAR exploration around the oxadiazole 4-position—a substitution site shown to be critical for modulating antimicrobial potency in the published series. Its moderate predicted lipophilicity (clogP ~3.3) and tPSA (~89 Ų) position it within the physicochemical range associated with Gram-negative outer membrane permeation, addressing a key limitation of many Gram-positive-optimized oxadiazole antibacterials [2]. Procurement rationale: selecting this specific analog enables systematic probing of thiophene-mediated hydrophobic and sulfur-aromatic interactions at the BasE active site, a structural dimension unexplored in the original Christoff library.

Kinase Inhibitor Screening Deck Diversification with a Dual-Pharmacophore (Furazan + Cinnamamide) Scaffold

The compound embodies two independently validated kinase-directed pharmacophores within a single, low-molecular-weight framework (MW 327.4). The 1,2,5-oxadiazole (furazan) ring serves as a metabolically stable bioisostere for amide, ester, and carboxyl groups in ATP-competitive kinase inhibitors, as extensively reviewed by Lolli et al. (2021) [1]. The (2E)-4-methoxycinnamamide provides the extended π-system required for Type I/II kinase hinge-region binding, with the 4-methoxy group enhancing potency by 2- to 5-fold over unsubstituted phenyl cinnamamides based on published SAR [2]. Unlike saturated amide analogs that lack ATP-site complementarity, this compound's conformational restriction (4 rotatable bonds) and planar geometry are pre-organized for kinase pocket engagement. For high-throughput screening deck diversification, this compound adds a unique 1,2,5-oxadiazole-cinnamamide connectivity pattern (specifically N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide) not represented by standard commercial kinase-focused libraries.

Anti-Inflammatory Target Profiling Differentiated from 1,3,4-Oxadiazole MIF Inhibitors

Existing macrophage migration inhibitory factor (MIF) inhibitors in clinical and preclinical development, including MIF-IN-3 (WO2021258272A1, compound 31) and IPG1094 from Nanjing Immunophage, utilize a 1,3,4-oxadiazole core with a substituted benzamide linkage [1]. This compound's 1,2,5-oxadiazole regioisomer and cinnamamide (rather than benzamide) connectivity present a distinctly different pharmacophore geometry for MIF tautomerase site engagement. The thiophene substituent at position 4 of the oxadiazole introduces sulfur-mediated interactions absent in the 1,3,4-oxadiazole MIF inhibitor chemotype, while the cinnamamide (2E)-olefin provides conformational rigidity not present in the flexible benzamide linkages of the MIF-IN series. For researchers seeking MIF inhibitors with improved CNS penetration potential—relevant to neuroinflammatory applications—this compound's lower molecular weight and favorable predicted CNS MPO profile offer a differentiated starting point for hit finding.

Physicochemical Property Benchmarking in 1,2,5-Oxadiazole-Containing Compound Libraries

As a member of the relatively underexplored 1,2,5-oxadiazole (furazan) chemical space, this compound serves as a valuable physicochemical comparator for library design. The furazan ring contributes uniquely low polar surface area (~51 Ų for the core) combined with strong electron-withdrawing character (Hammett σₘ ~0.5), properties that distinguish it from the more common 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers [1]. The compound's overall profile (clogP ~3.3, tPSA ~89 Ų, MW 327.4) places it within favorable oral drug-like space, while the presence of both thiophene (4-position) and 4-methoxyphenyl (cinnamamide) moieties allows simultaneous assessment of sulfur-mediated metabolism and O-dealkylation liabilities in microsomal stability assays. For medicinal chemistry groups building focused furazan libraries, this compound provides a single-molecule reference point that combines the key structural variables—oxadiazole regioisomer, heteroaryl substitution, cinnamamide linker, and aryl methoxy substitution—in one readily procurable entity [2].

Quote Request

Request a Quote for (2E)-3-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.